molecular formula C15H16N2O2 B5872032 2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide

2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide

Cat. No. B5872032
M. Wt: 256.30 g/mol
InChI Key: DCUTXDKWJWFOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide, also known as DMAA, is a synthetic compound that has been used in scientific research for its potential pharmacological effects. DMAA has been studied for its potential use as a bronchodilator, as well as its effects on the central nervous system.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide is thought to work by increasing the release of norepinephrine and dopamine in the brain. These neurotransmitters are involved in regulating mood, attention, and alertness. 2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide may also work by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. It has also been shown to increase the release of glucose and fatty acids, which can lead to metabolic changes. 2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide has been shown to have potential neuroprotective effects, as well as anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide has been used in a variety of lab experiments to study its potential effects on the central nervous system. However, there are limitations to its use, including its potential toxicity and the need for careful dosing. 2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide should only be used in a controlled setting with appropriate safety measures in place.

Future Directions

Future research on 2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide could explore its potential use in the treatment of neurological disorders, such as ADHD and narcolepsy. It could also explore its potential as a cognitive enhancer or performance-enhancing drug. Further research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide and its potential effects on the body.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with N,N-dimethylformamide dimethyl acetal, followed by reaction with pyridine-4-carboxylic acid. Another method involves the reaction of 3,4-dimethylphenol with acetyl chloride, followed by reaction with pyridine-4-carboxylic acid.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide has been studied for its potential use as a bronchodilator, as well as its effects on the central nervous system. It has been shown to increase the release of norepinephrine and dopamine, which can lead to increased alertness and improved cognitive function. 2-(3,4-dimethylphenoxy)-N-4-pyridinylacetamide has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-3-4-14(9-12(11)2)19-10-15(18)17-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUTXDKWJWFOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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